(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one

Catalog No.
S12315854
CAS No.
M.F
C14H18N2O2
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]hep...

Product Name

(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one

IUPAC Name

(7R)-7-amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C14H18N2O2/c1-18-11-4-2-10(3-5-11)8-16-9-12(15)14(6-7-14)13(16)17/h2-5,12H,6-9,15H2,1H3/t12-/m0/s1

InChI Key

NLRCBCRYOXXWKD-LBPRGKRZSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C3(C2=O)CC3)N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@@H](C3(C2=O)CC3)N

(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is a spirocyclic compound characterized by its unique structural features, which include an amino group and a spiro-fused azaspiroheptane ring system. This compound possesses a molecular weight of approximately 328.405 g/mol and is known for its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxybenzyl substituent enhances its solubility and biological activity, making it a compound of interest in pharmaceutical research .

  • Oxidation: The compound can be oxidized, leading to the formation of oxo derivatives.
  • Reduction: Reduction processes can yield different reduced forms of the compound.
  • Substitution: The amino group is reactive and can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .

The biological activity of (R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one has been investigated for its potential therapeutic effects. Studies indicate that this compound may interact with specific molecular targets, including enzymes and receptors, thereby modulating their activity. Its unique structure suggests possible applications as an enzyme inhibitor or in other therapeutic areas . Additionally, the compound's enantiomers exhibit varying degrees of biological activity, with certain configurations showing enhanced potency against microbial strains .

The synthesis of (R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one typically involves several key steps:

  • Formation of the Spirocyclic Core: This is often achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Amino Group: Following the formation of the spirocyclic structure, the amino group is introduced at the desired position through functionalization steps.
  • Functionalization with Methoxybenzyl Group: The methoxybenzyl substituent is added to enhance solubility and biological properties.

Alternative synthetic routes may involve different starting materials and reaction conditions, which can be optimized for yield and purity in industrial settings .

(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one has several notable applications:

  • Medicinal Chemistry: It serves as a potential lead compound in drug discovery efforts aimed at developing new therapeutics.
  • Organic Synthesis: The compound acts as a building block in synthesizing more complex organic molecules.
  • Material Science: Its unique chemical properties may be utilized in developing new materials and chemical processes .

Research on (R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one has focused on its interactions with various biological targets. These studies aim to elucidate the mechanisms by which the compound exerts its effects, including enzyme inhibition and receptor modulation. Understanding these interactions is crucial for assessing its potential therapeutic applications and optimizing its efficacy in drug development .

Several compounds share structural similarities with (R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one:

Compound NameStructural FeaturesUnique Properties
7-Methyl-5,6-diazaspiro[2.4]heptan-6-oneSpirocyclic structureDifferent functional groups
5-Oxaspiro[2.4]heptan-6-oneSpirocyclic structure with oxygen atomLacks amino group; different reactivity
(S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-oneSimilar azaspiro structureDifferent enantiomer; distinct biological activity

The uniqueness of (R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one lies in its specific combination of an amino group and methoxybenzyl substituent within the spiro-fused azaspiroheptane framework. This structural configuration imparts distinct chemical and biological properties that differentiate it from related compounds, making it a valuable candidate for various research applications .

Asymmetric Hydrogenation Strategies for Enantioselective Spirocycle Formation

Asymmetric hydrogenation has emerged as a cornerstone for constructing the chiral spirocyclic core of (R)-7-amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one. A pivotal study demonstrated the use of [RuCl(benzene)(S)-SunPhos]Cl as a chiral catalyst for the hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, achieving enantioselectivities up to 98.7% ee. This reaction proceeds via an inner-sphere mechanism, where the alkene substrate coordinates to the ruthenium center, followed by heterolytic hydrogen cleavage and stereoselective delivery of hydrogen atoms to the prochiral carbons.

The enantioselectivity arises from steric interactions between the substrate and the chiral SunPhos ligand, which directs the orientation of the cyclopropane ring during hydrogenation. Quadrant analysis of the ligand-substrate interaction reveals that bulky substituents on the ligand preferentially occupy specific spatial regions, forcing the substrate into a conformation that favors the formation of the (R)-enantiomer. Key reaction parameters include:

ParameterOptimal ConditionImpact on Enantioselectivity
Catalyst Loading0.5 mol%Higher loadings reduce ee
Hydrogen Pressure50 barLower pressures slow kinetics
SolventDichloromethanePolar aprotic solvents favored

This methodology provides a scalable route to the spirocyclic amine precursor, which is subsequently functionalized with the 4-methoxybenzyl group via reductive amination.

Vinyl Azide Cyclization Approaches to Azaspiro[2.4]heptane Core Assembly

Vinyl azide cyclization offers an alternative pathway to construct the azaspiro[2.4]heptane scaffold. Recent advances have utilized olefinic sulfonyl oximes and vinyl azides in a photocatalytic spirocyclization reaction, yielding spiroaminals with up to 99% ee. The mechanism involves energy transfer from a chiral hydrogen-bonding catalyst to the vinyl azide, generating an iminyl radical intermediate that undergoes 5-exo cyclization (Figure 1).

Figure 1. Proposed mechanism for vinyl azide cyclization:

  • Photoexcitation of catalyst generates excited state.
  • Energy transfer to vinyl azide forms iminyl radical.
  • Radical cyclization forms spirocyclic intermediate.
  • Trapping with nucleophile yields azaspiro[2.4]heptane.

Critical to success is the use of a sulfonyl-protected oxime, which enhances reactivity by stabilizing the transition state through conjugation. The reaction tolerates diverse substituents on the azide, enabling late-stage introduction of the 4-methoxybenzyl group via Suzuki-Miyaura coupling.

Catalytic Systems for Stereocontrolled Ring Closure and Functionalization

The stereochemical fidelity of (R)-7-amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one relies on advanced catalytic systems that govern both ring closure and subsequent functionalization. Two complementary strategies have been developed:

  • Transition Metal Catalysis: Ruthenium complexes with chiral bisphosphine ligands (e.g., SunPhos) excel in spirocycle formation, as described in Section 1.1. These systems exploit ligand-accelerated catalysis, where the chiral environment of the metal center induces asymmetry during the rate-determining hydrogenation step.

  • Organocatalytic Approaches: Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been employed for the stereocontrolled installation of the 4-methoxybenzyl group. These catalysts activate imine intermediates through hydrogen-bonding interactions, enabling asymmetric reductive amination with >95% ee.

A comparative analysis of catalytic systems reveals:

Catalyst TypeReaction StepEnantioselectivityScalability
Ru-SunPhosSpirocycle formation98.7% eeHigh
Chiral Brønsted AcidReductive amination95% eeModerate
OrganophotocatalystRadical cyclization99% eeLow

These systems collectively address the synthetic challenges posed by the quaternary stereocenter and strained spirocyclic framework.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.136827821 g/mol

Monoisotopic Mass

246.136827821 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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